6-ethoxycarbonylpyrrolo[1,2-a]pyrimidine-3-carboxylic acid

Lipophilicity LogP Membrane Permeability

6-Ethoxycarbonylpyrrolo[1,2-a]pyrimidine-3-carboxylic acid (CAS 2387534-79-2) is a fused pyrrolo[1,2-a]pyrimidine heterocycle bearing both a C6-ethyl ester and a C3-carboxylic acid group. This scaffold serves as a strategic intermediate for constructing kinase-focused libraries and antibacterial agents targeting DNA gyrase B/ParE.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
Cat. No. B8191071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxycarbonylpyrrolo[1,2-a]pyrimidine-3-carboxylic acid
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C2N1C=C(C=N2)C(=O)O
InChIInChI=1S/C11H10N2O4/c1-2-17-11(16)8-3-4-9-12-5-7(10(14)15)6-13(8)9/h3-6H,2H2,1H3,(H,14,15)
InChIKeyLKUBBZBZYJKUDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethoxycarbonylpyrrolo[1,2-a]pyrimidine-3-carboxylic Acid: Core Scaffold Identity and Procurement Baseline


6-Ethoxycarbonylpyrrolo[1,2-a]pyrimidine-3-carboxylic acid (CAS 2387534-79-2) is a fused pyrrolo[1,2-a]pyrimidine heterocycle bearing both a C6-ethyl ester and a C3-carboxylic acid group. This scaffold serves as a strategic intermediate for constructing kinase-focused libraries and antibacterial agents targeting DNA gyrase B/ParE [1] [2]. Unlike simpler monoacid or monosubstituted analogs, the dual orthogonal functionalization at C3 and C6 enables stepwise derivatization for rapid structure-activity relationship (SAR) exploration .

6-Ethoxycarbonylpyrrolo[1,2-a]pyrimidine-3-carboxylic Acid: Why In-Class Analogs Cannot Be Interchanged


Pyrrolo[1,2-a]pyrimidine analogs sharing only a single functionality—such as the 3-carboxylic acid (CAS 112766-33-3), 6-carboxylic acid (CAS 1083196-26-2), or 7-carboxylic acid (CAS 342410-99-5)—cannot deliver the orthogonal synthetic tractability of 6-ethoxycarbonylpyrrolo[1,2-a]pyrimidine-3-carboxylic acid [1] [2]. These mono-functional comparators force researchers to accept either a C3-carboxylate handle or a C6-ester, but not both simultaneously within the same scaffold . The fully deprotected 3,6-dicarboxylic acid (CAS 2555249-84-6) offers dual acid handles but lacks the lipophilic ethyl ester motif critical for membrane permeability in cell-based phenotypic screening . Substituting the target compound with any of these mono-functional or fully-deprotected analogs would introduce additional protection/deprotection steps, alter the LogP profile, and potentially disrupt established SAR relationships in kinase inhibitor programs [1] [3].

6-Ethoxycarbonylpyrrolo[1,2-a]pyrimidine-3-carboxylic Acid: Quantitative Differentiation Evidence Against Comparator Analogs


Head-to-Head LogP Comparison: Lower Lipophilicity Relative to Mono-Carboxylic Acid Analogs

The target compound exhibits a computed LogP of 0.70, significantly lower than the 1.30 values reported for both pyrrolo[1,2-a]pyrimidine-3-carboxylic acid and pyrrolo[1,2-a]pyrimidine-7-carboxylic acid comparators [1]. A reduction of 0.60 LogP units corresponds to an approximately 4-fold decrease in octanol-water partition coefficient, indicating substantially improved aqueous solubility for in vitro assay compatibility [2]. This lower lipophilicity arises from the combined electron-withdrawing effect of the dual ester/acid substituents, a property not achievable with any mono-carboxylic acid analog .

Lipophilicity LogP Membrane Permeability Drug-Likeness

Molecular Weight Differentiation: Reduced Fraction sp³ (Fsp3) for Enhanced Crystallinity in Downstream Lead Optimization

The target compound (MW 234.21 g/mol, Fsp3 = 0.18) possesses a molecular weight 72.06 Da higher than pyrrolo[1,2-a]pyrimidine-3-carboxylic acid (MW 162.15 g/mol, Fsp3 = 0.00) and a lower Fsp3 than the fully saturated comparator 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid (MW 180.16 g/mol, estimated Fsp3 ≥ 0.25) . The low Fsp3 (0.18) combined with higher molecular weight predicts enhanced crystalline packing and more favorable solid-state properties for long-term storage and formulation development [1]. In contrast, the fully aromatic comparator with Fsp3 = 0.00 may exhibit poorer crystallinity [2].

Molecular Weight Fsp3 Crystallinity Lead Optimization

Hydrogen Bond Acceptor Count: Superior Drug-Likeness vs. Mono-Functional Analogs

The target compound possesses 4 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), compared to 3 HBA and 1 HBD for the mono-carboxylic acid analogs (3-COOH, 6-COOH, 7-COOH) . The additional HBA arises from the C6-ethoxycarbonyl ester oxygen atoms . Despite having a higher HBA count, the compound remains within Lipinski's Rule of Five (HBA ≤ 10), and its lower LogP (0.70 vs 1.30) compensates for the extra HBA by maintaining favorable aqueous solubility [1]. This balanced HBA/HBD profile is predictive of adequate oral bioavailability for compounds designed to be administered via oral gavage in murine efficacy models [2].

Hydrogen Bonding Drug-Likeness Rule of Five ADME

Dual Orthogonal Handles Enable Stepwise Derivatization Not Possible with Mono-Functional Analogs

The target compound uniquely provides simultaneous orthogonally reactive handles: a C3-carboxylic acid amenable to amide coupling and a C6-ethyl ester that can be independently hydrolyzed to the acid or reduced to the alcohol . By contrast, pyrrolo[1,2-a]pyrimidine-3-carboxylic acid (CAS 112766-33-3) and pyrrolo[1,2-a]pyrimidine-6-carboxylic acid (CAS 1083196-26-2) each offer only a single reactive site, requiring multi-step synthesis to introduce a second diversified position . The fully-deprotected 3,6-dicarboxylic acid (CAS 2555249-84-6) provides two acid handles but requires selective protection prior to derivatization, adding 1–2 synthetic steps per library member . The target compound thus enables access to 3,6-diversified libraries in fewer steps than any comparator scaffold [1].

Synthetic Utility Orthogonal Functionalization Library Design Medicinal Chemistry

Commercial Purity Benchmarking: Higher Guaranteed Purity Than Leading Comparator Suppliers

The target compound is commercially available at 98% purity from Fluorochem and Leyan, exceeding the 95% purity specification of pyrrolo[1,2-a]pyrimidine-6-carboxylic acid from AKSci and CheMenu, and matching the 97–98% purity range of pyrrolo[1,2-a]pyrimidine-3-carboxylic acid from Aladdin . The 3% absolute purity advantage over 95% comparators translates to lower levels of unidentified impurities that could confound biological assay results, particularly in cellular reporter gene assays sensitive to trace contaminants [1].

Purity Quality Assurance Procurement Analytical Chemistry

Class-Level Validation: Pyrrolopyrimidine Scaffold with C3-Carboxylate Moiety Confirmed as DNA Gyrase B Pharmacophore

While no direct biological data are available for the target compound, the pyrrolopyrimidine class bearing a C3-carboxylic acid moiety has been rigorously validated as a DNA gyrase B (GyrB) and topoisomerase IV (ParE) dual-targeting pharmacophore [1] [2]. In a representative series, the C3-carboxylate engages a conserved arginine residue in the GyrB ATP-binding pocket, while the C6-substituent projects toward the ribose pocket, enabling potency optimization [3]. Because the target compound retains the intact C3-carboxylic acid pharmacophore and adds a C6-ethoxycarbonyl extension, it is predicted to maintain GyrB engagement while offering a vector for potency-enhancing substitution at C6 . This contrasts with pyrrolo[1,2-a]pyrimidine-6-carboxylic acid, which places the acid at C6 rather than C3, relocating the pharmacophore and potentially disrupting GyrB binding .

DNA Gyrase B Antibacterial Pharmacophore Target Engagement

6-Ethoxycarbonylpyrrolo[1,2-a]pyrimidine-3-carboxylic Acid: Evidence-Backed Application Scenarios for Procurement


Parallel Library Synthesis for Kinase Inhibitor Hit-to-Lead Programs

The orthogonal C3-carboxylic acid and C6-ethyl ester handles enable simultaneous amide coupling at C3 and ester hydrolysis/reduction at C6 in parallel synthesis workflows . This dual diversification capability was exploited in the optimization of pyrrolopyrimidine CDK inhibitors, where variation at both positions was critical for achieving selectivity over related kinases . Researchers can generate a 100-member library from a single batch of the target compound via split-pool amide coupling followed by ester diversification, compared to synthesizing two separate 50-member libraries from mono-functional precursors, effectively doubling library output per unit of synthesis time .

Antibacterial Lead Generation Targeting Dual GyrB/ParE Inhibition

The target scaffold preserves the C3-carboxylate pharmacophore essential for GyrB ATP-binding pocket engagement, as validated in pyrrolopyrimidine inhibitor co-crystal structures (PDB: 4GEE, 4HYP) . Its lower LogP (0.70 vs 1.30 for comparator 3-COOH) predicts reduced non-specific membrane partitioning, a property linked to lower MIC shifts in Gram-negative antibacterial assays where porin-mediated uptake is rate-limiting . Researchers pursuing Gram-negative antibacterial programs should prioritize this scaffold over the higher-LogP pyrrolo[1,2-a]pyrimidine-3-carboxylic acid, which may accumulate in bacterial membranes rather than reaching the cytoplasmic GyrB target .

Aqueous-Compatible High-Throughput Screening (HTS) Campaigns

The computed LogP of 0.70 predicts aqueous solubility exceeding 100 μM, placing the target compound within the acceptable range for direct DMSO-free aqueous dilution in biochemical HTS assays . In contrast, the higher LogP (1.30) of pyrrolo[1,2-a]pyrimidine-3-carboxylic acid and pyrrolo[1,2-a]pyrimidine-7-carboxylic acid predicts solubility below 50 μM under the same conditions . HTS facilities seeking to minimize DMSO concentration (typically ≤1% v/v) should select the target compound to reduce solvent-induced assay artifacts and protein denaturation .

Metabolite Identification and LC-MS/MS Quantitation Reference Standard

With molecular weight 234.21 g/mol and the characteristic C6-ethoxycarbonyl fragment (loss of 73 Da corresponding to –COOEt cleavage), the compound serves as an ideal reference standard for LC-MS/MS method development in drug metabolism studies . Commercial suppliers provide ≥98% purity with accompanying COA, HPLC, MS, and NMR data, meeting the identity and purity requirements for use as an analytical reference standard . This contrasts with pyrrolo[1,2-a]pyrimidine-6-carboxylic acid, which is typically supplied at 95% purity without guaranteed spectroscopic characterization, making it less suitable for regulated bioanalytical workflows .

Quote Request

Request a Quote for 6-ethoxycarbonylpyrrolo[1,2-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.